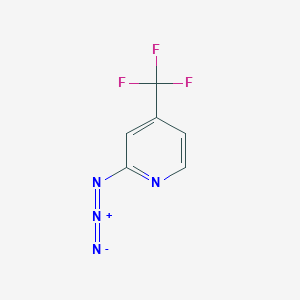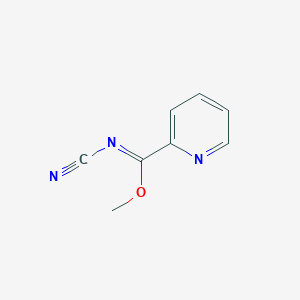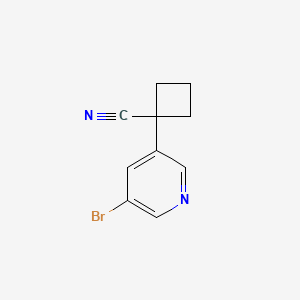
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile
概要
説明
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile is an organic compound characterized by the presence of a brominated pyridine ring attached to a cyclobutanecarbonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile typically involves the bromination of pyridine derivatives followed by cyclobutanecarbonitrile formation. One common method includes the reaction of 5-bromo-3-pyridinecarboxaldehyde with cyclobutanecarbonitrile under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by cyclobutanecarbonitrile synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized forms of the pyridine ring.
Reduction Products: Reduced forms of the cyclobutanecarbonitrile moiety.
科学的研究の応用
1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The brominated pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutanecarbonitrile moiety may contribute to the compound’s stability and binding affinity to its targets.
類似化合物との比較
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromo-3-pyridineacetic acid
- 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclobutane-1-carbonitrile stands out due to its unique combination of a brominated pyridine ring and a cyclobutanecarbonitrile moiety. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C10H9BrN2 |
|---|---|
分子量 |
237.10 g/mol |
IUPAC名 |
1-(5-bromopyridin-3-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-8(5-13-6-9)10(7-12)2-1-3-10/h4-6H,1-3H2 |
InChIキー |
OGJHEDMSRUTELG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C#N)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(Piperidin-1-yl)pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B8648380.png)
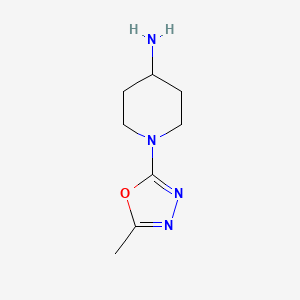
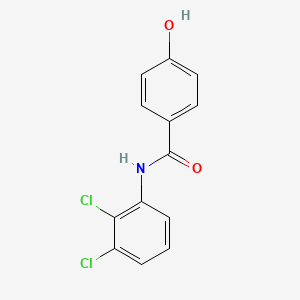
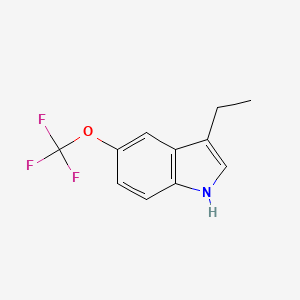
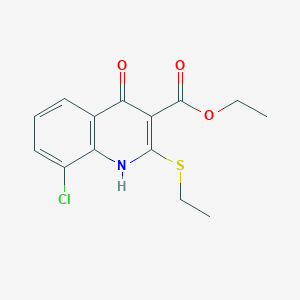
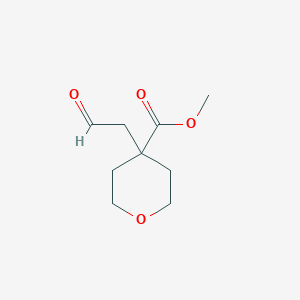
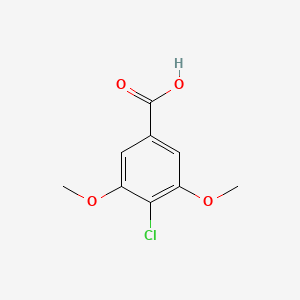
![tert-butyl N-[(4-amino-3-iodophenyl)methyl]carbamate](/img/structure/B8648452.png)
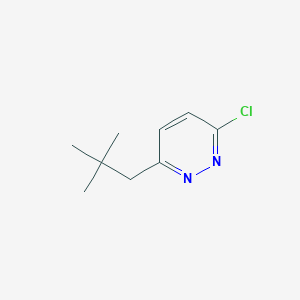
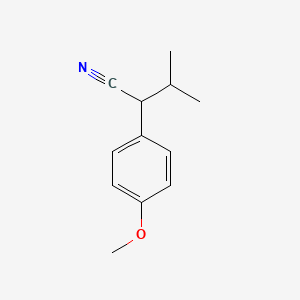
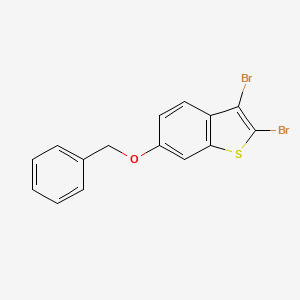
![1-(1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylmethanamine](/img/structure/B8648485.png)
